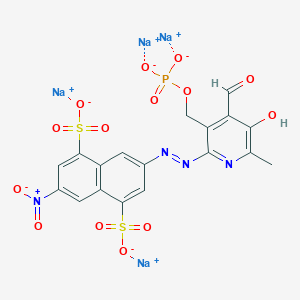
PPNDS (tetrasodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PPNDS (tetrasodium) involves the reaction of pyridoxal-5’-phosphate with 2-naphthylazo-6’-nitro-4’,8’-disulfonate under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of PPNDS (tetrasodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The compound is usually produced in solid form and stored under specific conditions to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
PPNDS (tetrasodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, altering the chemical structure of PPNDS (tetrasodium).
Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired outcome, but they generally require controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce different oxidized forms of PPNDS (tetrasodium), while substitution reactions can result in compounds with altered functional groups .
Wissenschaftliche Forschungsanwendungen
PPNDS (tetrasodium) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving enzyme inhibition and receptor antagonism.
Biology: The compound is used to study the effects of enzyme inhibition and receptor antagonism in biological systems, particularly in Paramecium.
Medicine: PPNDS (tetrasodium) is used in research related to enzyme inhibition and its potential therapeutic applications in diseases involving meprin β and ADAM10 enzymes.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting specific enzymes and receptors .
Wirkmechanismus
PPNDS (tetrasodium) exerts its effects by selectively and competitively inhibiting meprin β and ADAM10 enzymes. It also acts as a potent antagonist of the P2X1 receptor and an agonist for the ATP receptor in Paramecium. The compound binds to specific sites on these enzymes and receptors, preventing their normal function and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridoxal phosphate-6-azophenyl-2′,5′-disulfonic acid (PPADS)
- Pyridoxal-5’-phosphate-6-(2’-naphthylazo-6’-nitro-4’,8’-disulfonate) (PPNDS)
Uniqueness
PPNDS (tetrasodium) is unique due to its selective and competitive inhibition of meprin β and ADAM10 enzymes, as well as its dual role as a P2X1 receptor antagonist and ATP receptor agonist. This combination of properties makes it a valuable tool in scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C18H11N4Na4O14PS2 |
|---|---|
Molekulargewicht |
694.4 g/mol |
IUPAC-Name |
tetrasodium;3-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]-7-nitronaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C18H15N4O14PS2.4Na/c1-8-17(24)13(6-23)14(7-36-37(27,28)29)18(19-8)21-20-9-2-11-12(15(3-9)38(30,31)32)4-10(22(25)26)5-16(11)39(33,34)35;;;;/h2-6,24H,7H2,1H3,(H2,27,28,29)(H,30,31,32)(H,33,34,35);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
XHWIRFKQZFSILU-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=C(C(=C(C(=N1)N=NC2=CC3=C(C=C(C=C3S(=O)(=O)[O-])[N+](=O)[O-])C(=C2)S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


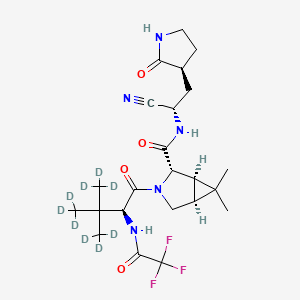
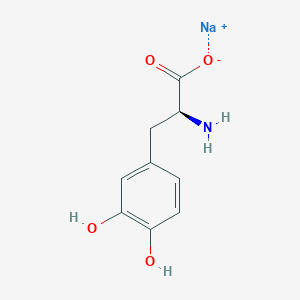
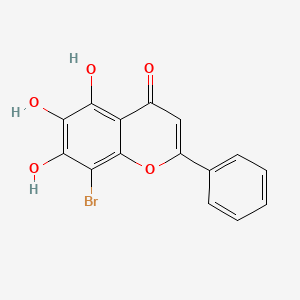

![2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B12402483.png)
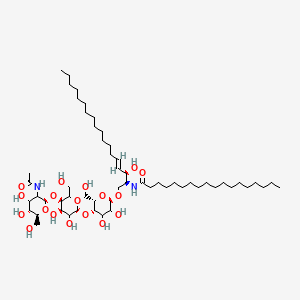
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12402496.png)


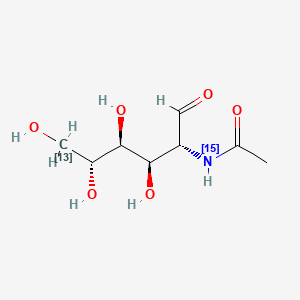
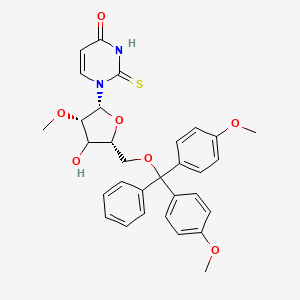
![L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B12402528.png)
![(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12402535.png)

